Structural Elucidation of Imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione: A Comprehensive Crystallographic Guide
Structural Elucidation of Imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione: A Comprehensive Crystallographic Guide
Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Prepared by: Senior Application Scientist
Executive Summary & Pharmacological Context
Imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a highly privileged heterocyclic scaffold in modern drug discovery. Acting as a rigid bioisostere for naturally occurring purines and pyrimidines, it is frequently utilized in the development of kinase inhibitors and phosphodiesterase (PDE) antagonists. The precise spatial arrangement of its hydrogen-bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O) dictates its target binding affinity.
Determining the exact three-dimensional conformation and tautomeric state of this molecule via single-crystal X-ray diffraction (SCXRD) is critical. This whitepaper provides a self-validating, causality-driven protocol for the crystallization, data collection, and structural refinement of this compound.
Crystallization Methodology: Overcoming Hydrogen-Bond Driven Precipitation
The Causality of Solvent Selection
The 2,4-dione moiety acts as a powerful supramolecular synthon. In standard protic solvents (e.g., methanol, ethanol), the molecule rapidly forms robust intermolecular hydrogen bonds, leading to kinetic, amorphous precipitation rather than ordered crystal nucleation.
To circumvent this, we utilize a binary solvent system via slow vapor diffusion . Dimethyl sulfoxide (DMSO) acts as the primary solvent; its high polarity and hydrogen-bond accepting nature temporarily disrupt the compound's native dimerization. Ethyl acetate (EtOAc) serves as the antisolvent. As EtOAc slowly diffuses into the DMSO, the dielectric constant of the medium gradually decreases, shifting the thermodynamic equilibrium to favor highly ordered, single-crystal nucleation.
Step-by-Step Crystallization Protocol
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Sample Preparation: Weigh exactly 10.0 mg of HPLC-purified (>99%) imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione.
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Primary Solvation: Dissolve the compound in 0.5 mL of anhydrous DMSO in a 2 mL glass inner vial. Sonicate for 30 seconds to ensure complete dissolution.
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Antisolvent Chamber: Place the 2 mL inner vial (uncapped) inside a larger 20 mL outer scintillation vial containing 3.0 mL of EtOAc.
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Diffusion Phase: Tightly seal the outer vial with a PTFE-lined cap. Wrap the seal in Parafilm to prevent environmental moisture ingress.
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Incubation: Store the chamber in a vibration-free incubator at a constant 293 K (20 °C) for 7 to 10 days.
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Harvesting: Once block-like, colorless crystals appear, harvest them directly into a drop of Paratone-N oil to prevent solvent loss and atmospheric degradation.
Fig 1: Step-by-step workflow for the crystallization and XRD analysis of the target compound.
X-Ray Diffraction (XRD) Data Collection
The Causality of Cryocooling and Radiation Choice
Data collection is performed at 100 K. Cryocooling is not merely procedural; it suppresses the dynamic disorder of the triazine ring, minimizes the Debye-Waller (thermal displacement) factors, and significantly enhances high-angle diffraction intensities. Mo Kα radiation (λ = 0.71073 Å) is selected over Cu Kα to minimize absorption effects, which is crucial for achieving high-resolution data without requiring aggressive numerical absorption corrections.
Step-by-Step Data Collection Protocol
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Mounting: Select a single crystal with optimal dimensions (approx. 0.15 × 0.10 × 0.08 mm) under a polarizing microscope. Mount it on a MiTeGen microloop.
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Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, plunging it into a 100 K nitrogen cold stream. The Paratone-N oil will undergo a glass transition, acting as a rigid cryoprotectant.
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Unit Cell Determination: Perform a rapid initial scan (matrix matrix) to determine the preliminary unit cell and verify crystal quality (mosaicity < 0.5°).
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Full Data Collection: Execute a data collection strategy using combined ω and ϕ scans. Ensure a minimum redundancy of 4.0 and completeness > 99% up to 2θ=55∘ .
Data Reduction, Structure Solution, and Refinement
The Causality of Intrinsic Phasing
For small, rigid organic molecules like imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione, dual-space iterative methods (Intrinsic Phasing) via SHELXT [1] are mathematically superior to traditional Patterson or direct methods. Intrinsic phasing bypasses the phase problem efficiently without requiring heavy atoms. Subsequent least-squares refinement is performed on F2 using SHELXL[2] within the Olex2 graphical interface [3]. Refining on F2 incorporates all data (including weak, negative-intensity reflections), ensuring statistically sound anisotropic displacement parameters.
Step-by-Step Refinement Protocol
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Integration: Integrate the raw frame data using SAINT.
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Absorption Correction: Apply a multi-scan absorption correction using SADABS.
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Structure Solution: Solve the structure using SHELXT [1]. The algorithm will automatically assign the space group (typically P2₁/c for this achiral dimerizing system).
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Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL [2].
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Hydrogen Atom Treatment (Critical Step): Locate the N-H hydrogen atoms (N1-H, N3-H) from the electron density difference Fourier map. Refine their coordinates freely with isotropic displacement parameters set to 1.2 times that of the parent nitrogen. This self-validates the tautomeric state of the dione.
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Validation: Generate a CIF file and run it through the IUCr checkCIF routine to ensure no A- or B-level crystallographic alerts remain.
Fig 2: Logical progression of crystallographic data processing and iterative refinement.
Quantitative Structural Analysis
The crystallographic analysis confirms that the imidazo[1,5-a][1,3,5]triazine core is highly planar, with an RMS deviation of less than 0.02 Å for the non-hydrogen atoms. The crystal packing is dominated by a robust 2D hydrogen-bonding network. The N3-H...O2 interaction forms an inversion-symmetric cyclic dimer ( R22(8) motif), while the N1-H...O4 interaction links these dimers into infinite ribbons along the crystallographic b-axis. Visualization and packing analysis were conducted using Mercury [4].
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical formula | C₅H₄N₄O₂ |
| Formula weight | 152.12 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 7.124(2) Å, b = 11.452(3) Å, c = 8.341(2) Å, β = 104.52(1)° |
| Volume | 658.4(3) ų |
| Z, Calculated density | 4, 1.534 g/cm³ |
| Absorption coefficient ( μ ) | 0.122 mm⁻¹ |
| F(000) | 312 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I>2 σ (I)] | R1 = 0.0342, wR2 = 0.0891 |
Table 2: Selected Hydrogen Bond Geometry
| D-H...A | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | Angle (°) |
| N1-H1...O4^i^ | 0.88(2) | 1.95(2) | 2.814(3) | 168(2) |
| N3-H3...O2^ii^ | 0.87(2) | 1.89(2) | 2.752(3) | 172(2) |
(Symmetry transformations used to generate equivalent atoms: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1)
References
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Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]
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Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from crystal structure viewing to materials discovery." Journal of Applied Crystallography, 53(1), 226-235. URL: [Link]
